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Compound of Interest

Compound Name: 3-N-Cbz-aminopyrrolidine

Cat. No.: B048808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-
aminopyrrolidine (Benzyl 3-aminopyrrolidine-1-carboxylate), a key intermediate in the synthesis
of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable
resource for compound verification and characterization in a research and development setting.

Core Spectroscopic Data

The structural integrity and purity of N-Cbz-3-aminopyrrolidine can be ascertained through a
combination of spectroscopic techniques. The data presented herein has been compiled from
various sources and represents typical values observed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Cbz-3-aminopyrrolidine
in solution. The *H and 3C NMR spectra provide detailed information about the chemical
environment of each proton and carbon atom, respectively.

1H NMR (Proton NMR) Data

The *H NMR spectrum of N-Cbz-3-aminopyrrolidine typically exhibits distinct signals
corresponding to the protons of the pyrrolidine ring, the benzylic group, and the amino group.
The chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
Aromatic (CeH5s) 7.25-7.40 Multiplet -
Benzylic (CH2) 5.10 Singlet -
Pyrrolidine CH (C3) 3.60-3.75 Multiplet -
Pyrrolidine CH2 (C2, ]

3.20-3.60 Multiplet -
C5)
Pyrrolidine CH2 (C4) 1.80-2.10 Multiplet -
Amino (NH2) 1.50-1.70 Broad Singlet -

13C NMR (Carbon-13 NMR) Data

The proton-decoupled 13C NMR spectrum provides a count of the unique carbon environments

in the molecule.

Carbon Assignment

Chemical Shift (3, ppm)

Carbonyl (C=0) 154.7
Aromatic C (quaternary) 137.1
Aromatic CH 128.4
Aromatic CH 127.8
Aromatic CH 127.7
Benzylic (CH2) 66.5

Pyrrolidine CH (C3) 51.5

Pyrrolidine CHz (C2/C5)

46.0, 53.0 (rotamers)

Pyrrolidine CHz (C4)

34.0

Infrared (IR) Spectroscopy
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The IR spectrum of N-Cbz-3-aminopyrrolidine reveals the presence of key functional groups
through their characteristic vibrational frequencies.

Vibrational Mode Frequency (cm~1) Intensity

N-H Stretch (amine) 3350 - 3250 Medium, Broad
C-H Stretch (aromatic) 3100 - 3000 Medium

C-H Stretch (aliphatic) 3000 - 2850 Medium

C=0 Stretch (carbamate) ~1690 Strong

C=C Stretch (aromatic) 1600 - 1450 Medium

C-N Stretch 1250 - 1020 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of N-Cbz-3-aminopyrrolidine, confirming its elemental composition.

Parameter Value
Molecular Formula C12H16N202
Molecular Weight 220.27 g/mol
Mass-to-Charge Ratio (m/z) of Molecular lon 220

M]*

Key Fragmentation Peaks (m/z) 176, 108, 91, 77

Predicted Fragmentation Pattern:

The primary fragmentation of the molecular ion is expected to involve the loss of the benzyl
group or cleavage of the pyrrolidine ring. The peak at m/z 91 is characteristic of the tropylium
ion (C7H7%), a common fragment from benzyl-containing compounds.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for N-Cbz-3-
aminopyrrolidine. Specific parameters may need to be optimized based on the available
instrumentation.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-3-aminopyrrolidine in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Process the data with appropriate Fourier transformation, phasing, and baseline
correction.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be
necessary due to the lower natural abundance and longer relaxation times of 13C nuclei.

IR Spectroscopy Protocol

e Sample Preparation:

o Neat (liquid film): If the sample is a liquid, a thin film can be prepared between two salt
plates (e.g., NaCl or KBr).

o Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform,
methylene chloride) that has minimal IR absorption in the regions of interest.
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o ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the
ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample holder or solvent.

o

Record the sample spectrum.

[¢]

The instrument software will automatically subtract the background to produce the final

spectrum.

[¢]

Typically, spectra are collected over the range of 4000-400 cm™1,

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of N-Cbz-3-aminopyrrolidine in a volatile
solvent (e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

o For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to
collision-induced dissociation (CID).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow from sample analysis to structural
confirmation.
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Spectroscopic Analysis Workflow for N-Cbz-3-aminopyrrolidine
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Caption: Workflow for the spectroscopic characterization of N-Cbz-3-aminopyrrolidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048808?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

